2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been known to target several proteins and enzymes involved in cancer progression . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
This can lead to changes in cellular processes, such as cell proliferation and apoptosis, which are often dysregulated in diseases like cancer .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. These pathways could include signal transduction pathways, cell cycle regulation, and apoptosis pathways . The downstream effects of these interactions could lead to the inhibition of cell proliferation and induction of cell death, thereby exerting its therapeutic effects .
Pharmacokinetics
It is suggested that the compound’s degree of lipophilicity allows it to diffuse easily into cells . This could potentially enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is likely the inhibition of cell proliferation and induction of apoptosis in cancer cells . This is based on the known activities of other pyrido[2,3-d]pyrimidines . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain enzymes or proteins present in the cellular environment could potentially affect the compound’s ability to bind to its targets. Additionally, factors such as the compound’s stability under physiological conditions could also influence its efficacy .
Biochemical Analysis
Biochemical Properties
Related pyrido[2,3-d]pyrimidine derivatives have been shown to interact with key enzymes such as dihydrofolate reductase (DHFR) . DHFR is a key enzyme in folate metabolism, catalyzing an essential reaction for de novo glycine and purine synthesis, and for DNA precursor synthesis .
Cellular Effects
Related pyrido[2,3-d]pyrimidine derivatives have shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Mechanism
The molecular mechanism of action of 2-(2,3-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood. It is known that related pyrido[2,3-d]pyrimidine derivatives inhibit DHFR with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. Therefore, the synthesis of RNA and DNA is stopped, and the cancer cells die .
Metabolic Pathways
Related pyrido[2,3-d]pyrimidine derivatives are known to interact with key enzymes in folate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has been studied for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Pyrido[3,4-d]pyrimidine: Similar structure but different biological activities and applications.
Pyrido[4,3-d]pyrimidine: Another related compound with distinct therapeutic potential.
Uniqueness
2-(2,3-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of a chromeno and pyrimidine moiety, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-11-7-8-15-12(9-11)10-14-19(25-15)21-18(22-20(14)26)13-5-4-6-16(23-2)17(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQNHTGQKICFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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